molecular formula C7H7ClN2 B14625202 N'-(4-chlorophenyl)methanimidamide CAS No. 54608-54-7

N'-(4-chlorophenyl)methanimidamide

Cat. No.: B14625202
CAS No.: 54608-54-7
M. Wt: 154.60 g/mol
InChI Key: SVZLJDOWISLDHE-UHFFFAOYSA-N
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Description

N’-(4-chlorophenyl)methanimidamide is an organic compound with the molecular formula C9H11ClN2. It is also known by other names such as N,N-dimethyl-N’-(4-chlorophenyl)formamidine. This compound is characterized by the presence of a chlorophenyl group attached to a methanimidamide moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorophenyl)methanimidamide typically involves the reaction of 4-chloroaniline with dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

In industrial settings, the production of N’-(4-chlorophenyl)methanimidamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorophenyl)methanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-(4-chlorophenyl)methanimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(4-chlorophenyl)methanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-chlorophenyl)methanimidamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its chlorophenyl group and methanimidamide moiety contribute to its versatility in various chemical reactions and applications .

Properties

CAS No.

54608-54-7

Molecular Formula

C7H7ClN2

Molecular Weight

154.60 g/mol

IUPAC Name

N'-(4-chlorophenyl)methanimidamide

InChI

InChI=1S/C7H7ClN2/c8-6-1-3-7(4-2-6)10-5-9/h1-5H,(H2,9,10)

InChI Key

SVZLJDOWISLDHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CN)Cl

Origin of Product

United States

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